methyl 4-{[3-hydroxy-3-(thiophen-3-yl)propyl]sulfamoyl}benzoate
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Overview
Description
Methyl 4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)benzoate is a complex organic compound that features a thiophene ring, a sulfonamide group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-hydroxy-3-(thiophen-3-yl)propyl]sulfamoyl}benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of thiophene derivatives with benzoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the sulfonamide group can produce primary amines .
Scientific Research Applications
Methyl 4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 4-{[3-hydroxy-3-(thiophen-3-yl)propyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes, while the thiophene ring may interact with cellular receptors or ion channels. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share structural similarities.
Sulfonamide Compounds: Sulfamethoxazole and sulfadiazine are examples of sulfonamide-containing drugs.
Benzoate Esters: Methyl benzoate and ethyl benzoate are common esters with similar functional groups.
Uniqueness
Methyl 4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)benzoate is unique due to its combination of a thiophene ring, sulfonamide group, and benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds .
Properties
IUPAC Name |
methyl 4-[(3-hydroxy-3-thiophen-3-ylpropyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S2/c1-21-15(18)11-2-4-13(5-3-11)23(19,20)16-8-6-14(17)12-7-9-22-10-12/h2-5,7,9-10,14,16-17H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWNAUFDXHNQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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